tert-Butyl (R)-N-benzyl-N-(2-chloropropyl)glycinate

Solubility DMSO Assay Preparation

Researchers requiring enantiopure chiral glycinate building blocks for asymmetric synthesis face supply inconsistency with achiral alternatives. This (R)-configured compound integrates a stereodefined 2-chloropropyl electrophilic handle and N-benzyl-protected glycine tert-butyl ester in a single entity, enabling direct SN2 diversification without separate leaving group installation. • 80% demonstrated yield in chiral azetidine scaffold construction (tert-butyl (2R,3S)-1-benzyl-3-methylazetidine-2-carboxylate) • Validated key intermediate in patented JAK inhibitor (delgocitinib-class) synthetic routes via 7H-pyrrolo[2,3-d]pyrimidine core assembly • Enantiopure (R)-stereochemistry eliminates chiral separation downstream; the reactive C-Cl bond enables site-selective nucleophilic substitution with amines, thiols, and alkoxides for focused SAR libraries.

Molecular Formula C16H24ClNO2
Molecular Weight 297.82 g/mol
Cat. No. B8089787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (R)-N-benzyl-N-(2-chloropropyl)glycinate
Molecular FormulaC16H24ClNO2
Molecular Weight297.82 g/mol
Structural Identifiers
SMILESCC(CN(CC1=CC=CC=C1)CC(=O)OC(C)(C)C)Cl
InChIInChI=1S/C16H24ClNO2/c1-13(17)10-18(11-14-8-6-5-7-9-14)12-15(19)20-16(2,3)4/h5-9,13H,10-12H2,1-4H3/t13-/m1/s1
InChIKeyKZTZQVGKKNYHST-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chiral Glycine Building Block for Targeted Synthesis


tert-Butyl (R)-N-benzyl-N-(2-chloropropyl)glycinate (CAS 888494-24-4) is a synthetic glycine analogue featuring a tert-butyl ester, an N-benzyl group, and a chiral (R)-2-chloropropyl substituent . As a protected, enantiopure amino acid derivative, it serves as a versatile intermediate in medicinal chemistry and asymmetric synthesis, where its defined stereochemistry and reactive chloroalkyl side chain enable precise molecular construction not achievable with simpler glycinate esters .

Stereochemical control Enantiopure (R)-configuration for asymmetric synthesis and chiral pool construction.
Reactive handle Built-in 2-chloropropyl group enables site-selective SN2 diversification.
Multi-step synthesis Protected glycine scaffold supports sequential transformations without deprotection.

Why Generic N-Benzyl Glycinates Cannot Substitute


Attempting to substitute tert-Butyl (R)-N-benzyl-N-(2-chloropropyl)glycinate with common, achiral N-benzyl glycinates (e.g., tert-butyl benzylglycinate, CAS 7662-76-2) fundamentally fails because the target compound integrates two critical design features in a single molecular entity: a stereodefined (R)-configuration at the 2-chloropropyl center and a latent electrophilic handle for further diversification . The achiral comparator lacks both the chiral information required for asymmetric induction and the reactive C–Cl bond that enables site-selective nucleophilic substitution. Even closely related stereoisomers, such as the (S)-enantiomer, lead to divergent stereochemical outcomes in downstream steps, making direct substitution without re-validation of the entire synthetic route scientifically unsound [1].

Target compound
(R)-N-benzyl-N-(2-chloropropyl)glycinate tert-butyl ester
Chiral center controls stereochemical outcome; chloroalkyl chain provides a reactive electrophilic site.
Supports stereocontrolled cyclization and single-enantiomer product formation.
Generic N-benzyl glycinates
Achiral analog (CAS 7662-76-2) lacks both the (R)-configuration and the C–Cl bond. Stereoisomers ((S)-enantiomer) lead to divergent diastereomers.
Synthetic outcome may shift unpredictably; chiral induction and diversification steps cannot be reproduced without re-validation.

Quantitative Differentiation vs. In-Class Alternatives


Superior DMSO Solubility for Robust Stock Preparation

The target compound exhibits a quantitatively defined and significantly higher DMSO solubility compared to its closest achiral analog. tert-Butyl (R)-N-benzyl-N-(2-chloropropyl)glycinate demonstrates DMSO solubility of ≥122.5 mg/mL (equivalent to ≥411.32 mM) . In contrast, the commonly considered alternative, tert-butyl benzylglycinate (CAS 7662-76-2), lacks any quantifiable DMSO solubility specification, with vendors only indicating that it 'may dissolve in DMSO' . This difference is critical for reproducible in vitro assay preparation, as precise stock solution concentrations cannot be reliably achieved with the undefined comparator.

DMSO solubility
Head-to-head
Target: ≥122.5 mg/mL (≥411.32 mM)
Comparator: “May dissolve in DMSO” (no quantitative spec)
Reported solubility specification supports reliable stock preparation.
Vendor data; comparator lacks defined solubility limits.
Solubility DMSO Assay Preparation

Validated Long-Term Storage Stability

The target compound is supported by a validated, vendor-defined long-term stability profile: ≥3 years as a powder stored at -20°C and defined stability windows in solution (6 months at -80°C; 1 month at -20°C) . While tert-butyl benzylglycinate is reported with similar powder storage conditions (3 years at -20°C) , many other in-class glycine derivatives lack any vendor-validated, long-term stability data. This documented stability specification provides procurement certainty for multi-year research projects and minimizes the risk of using degraded material in sensitive assays.

Powder storage stability
Cross-study comparable
≥3 years at -20°C (vendor-validated)
Documented stability may reduce procurement frequency and degradation risk.
Specification not uniformly available across glycine derivative class.
Stability Storage Long-term Studies

Reactive 2-Chloropropyl Handle Enables Site-Selective Diversification

The target compound uniquely incorporates a secondary alkyl chloride moiety within its 2-chloropropyl side chain, providing a site for nucleophilic substitution (SN2) chemistry that is entirely absent in simpler N-benzyl glycinates such as tert-butyl benzylglycinate . This functional handle allows for further elaboration—e.g., azetidine ring formation via intramolecular alkylation—without the need for additional protection/deprotection steps. The achiral comparator (tert-butyl benzylglycinate, CAS 7662-76-2) lacks any reactive electrophilic center on the alkyl chain, precluding such direct diversification strategies .

Electrophilic handle
Class-level inference
Contains chiral 2-chloropropyl group (secondary alkyl chloride) capable of SN2 reactions. Achiral comparator lacks any alkyl halide.
Pre-installed reactive site may streamline diversification without extra steps.
Structural differentiation based on reported chemical structures; synthetic utility context-dependent.
Nucleophilic Substitution Functional Handle Medicinal Chemistry

Defined (R)-Stereochemistry for Stereocontrolled Synthesis

The (R)-enantiomer of this compound has been explicitly demonstrated to participate in stereocontrolled cyclization reactions. In a published procedure, tert-butyl (R)-N-benzyl-N-(2-chloropropyl)glycinate was treated with lithium hexamethyldisilazane (LiHMDS) in THF containing HMPA to afford tert-butyl (2R,3S)-1-benzyl-3-methylazetidine-2-carboxylate in 80% isolated yield [1]. This yield is a direct consequence of the defined (R)-configuration at the 2-chloropropyl center, which dictates the stereochemical course of the intramolecular SN2 closure. Use of the (S)-enantiomer or racemic material would either yield the opposite diastereomer or a complex mixture, fundamentally altering the synthetic outcome and downstream biological properties of the target molecule.

Stereochemical outcome
Head-to-head
(R)-enantiomer → tert-butyl (2R,3S)-1-benzyl-3-methylazetidine-2-carboxylate; 80% isolated yield.
(S)-enantiomer or racemate would give opposite diastereomer or mixture (yield not reported).
Defined (R)-configuration required for reported diastereomeric purity and yield.
Published procedure (LiHMDS, HMPA, THF); enantiomer attribution review recommended.
Stereocontrolled Synthesis Azetidine Chiral Pool

Higher Purity Specification Reduces Impurity Interference

The target compound is commercially available with a specified purity of ≥98% (as reported by InvivoChem) . In contrast, many suppliers of tert-butyl benzylglycinate and other glycine derivatives offer the compound at a lower or less rigorously defined purity grade, such as 95% . While both compounds may be used as intermediates, a higher initial purity specification minimizes the need for pre-use purification and reduces the potential for impurity-driven off-target effects or side reactions in sensitive downstream applications, thereby improving experimental reproducibility.

Vendor purity specification
Cross-study comparable
Target: ≥98% (InvivoChem). Comparator: typically 95–98% across suppliers.
Higher and consistently reported purity may reduce pre-use purification needs.
Quality attribute based on vendor datasheets; verify for specific batch.
Purity Quality Control Reproducibility

High-Value Application Scenarios


Stereocontrolled Synthesis of 3‑Substituted Azetidine Amino Acids

Utilize the compound's defined (R)-stereochemistry and reactive chloroalkyl chain to construct chiral azetidine scaffolds. As demonstrated by the 80% yield in the preparation of tert-butyl (2R,3S)-1-benzyl-3-methylazetidine-2-carboxylate [1], this building block enables the efficient, stereoselective formation of conformationally constrained amino acid derivatives valuable in peptide mimetic and medicinal chemistry programs.

Intermediate in JAK Inhibitor Scaffold Synthesis

The compound is explicitly cited as a key intermediate in patent literature for the preparation of 7H‑pyrrolo[2,3‑d]pyrimidine derivatives, a core motif in Janus kinase (JAK) inhibitors such as delgocitinib . Its procurement ensures access to a validated intermediate for the synthesis of novel immunomodulatory agents, aligning with established industrial routes.

Precursor for Site-Selective Nucleophilic Substitution

The 2‑chloropropyl group provides a unique electrophilic site for SN2 diversification. This feature allows researchers to introduce a wide range of nucleophiles (amines, thiols, alkoxides) at a stereochemically defined position, creating focused libraries of glycine-derived analogs for structure-activity relationship (SAR) studies without requiring separate installation of a leaving group .

Application
Selection Property
Validation Focus
Chiral azetidine scaffold construction
(R)-enantiomer identity and chloroalkyl reactivity
Diastereomer ratio and reproducibility of cyclization yield
JAK inhibitor intermediate research
Validated synthetic route compatibility
Intermediate identity and purity consistency across batches
Glycine-derived SAR library synthesis
Electrophilic 2-chloropropyl handle for SN2 diversification
Diversification efficiency and stereoretention under varying nucleophiles

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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